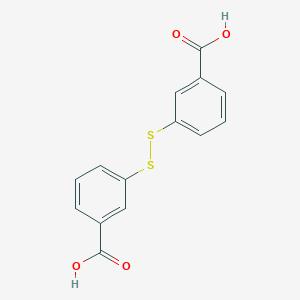

3,3'-Disulfanediyldibenzoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives similar to 3,3'-Disulfanediyldibenzoic acid often involves hydrothermal conditions and reactions with sulfur sources. For instance, compounds with related structures and functionalities have been synthesized under specific conditions, showcasing the diversity in synthetic approaches. One example includes the hydrothermal synthesis of a compound from precursors like α-tetralone and fuming sulfuric acid, leading to the formation of polysulfonated compounds through prolonged treatment (Torre et al., 1995). Another method involves the hydrothermal condition synthesis and characterization of 2,2'-disulfanediyldibenzoic acid acetonitrile, highlighting the formation of a three-dimensional supramolecular structure through interactions like hydrogen bonding and stacking (Liu Dong-sheng, 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to 3,3'-Disulfanediyldibenzoic acid often reveals intricate arrangements and bonding patterns. Studies utilizing techniques such as single-crystal X-ray diffraction have uncovered detailed structural information. For example, the crystal structure analysis of related compounds has shown complex molecular geometries and interactions that contribute to their stability and properties (Liu Dong-sheng, 2012).

Chemical Reactions and Properties

The reactivity of 3,3'-Disulfanediyldibenzoic acid derivatives is significantly influenced by the presence of the disulfide bond. This functional group participates in various chemical reactions, including redox processes, nucleophilic substitutions, and catalytic transformations. Research has demonstrated the role of disulfide and related functional groups in facilitating bond formation and cleavage under specific conditions, leading to the synthesis of novel compounds with diverse functionalities (Rowland et al., 2011).

Wissenschaftliche Forschungsanwendungen

Sulfur Compound Applications in Environmental and Industrial Processes

Corrosion Inhibition : Sulfuric acid solutions, when used as electrolytes for metal surface cleaning, demonstrate the necessity for corrosion inhibitors. Organic compounds, both natural and synthetic, are applied to protect metallic surfaces against corrosive damage. These inhibitors are effective through adsorption at the metal/electrolyte interfaces, following a predominantly physiochemisorption mechanism (Verma & Quraishi, 2022).

Metal Sulfide Precipitation : This process is significant in metal removal, reaction kinetics, and effluent treatment processes like Acid Mine Drainage (AMD) treatment. The review highlights the disparate areas of study and suggests potential for future consolidation in the field (Lewis, 2010).

Advanced Oxidation Processes : Persulfate-based Advanced Oxidation Processes (AOPs) are emerging as viable alternatives for water treatment, demonstrating the ability to degrade a wide range of organic pollutants. This highlights the role of sulfur compounds in environmental remediation technologies (Lee, von Gunten, & Kim, 2020).

Sulfur Utilization in Material Science : The review discusses the applications and challenges of elemental sulfur, nanosulfur, and sulfur composites in environmental fields. This underlines the importance of sulfur in the development of new materials and technologies with potential ecological risks and health effects considerations (Teng, Zhou, & Gao, 2019).

Acid Activation of Clays : Acid activation, especially using sulfuric acid, enhances surface properties of clays for new applications, including environmental relevance in the area of clay-polymer nanocomposites. This illustrates the role of sulfuric acid in modifying material properties for industrial and environmental applications (Komadel, 2016).

Safety And Hazards

3,3’-Disulfanediyldibenzoic acid is classified as a warning signal word . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), and others .

Eigenschaften

IUPAC Name |

3-[(3-carboxyphenyl)disulfanyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4S2/c15-13(16)9-3-1-5-11(7-9)19-20-12-6-2-4-10(8-12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUOAUHUTVPUIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SSC2=CC=CC(=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20297096 | |

| Record name | 3,3'-Disulfanediyldibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-Disulfanediyldibenzoic acid | |

CAS RN |

1227-49-2 | |

| Record name | 3,3′-Dithiobis[benzoic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 113997 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001227492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1227-49-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3'-Disulfanediyldibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3,3'-dithiobis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![p-Ethylcalix[7]arene](/img/structure/B43631.png)